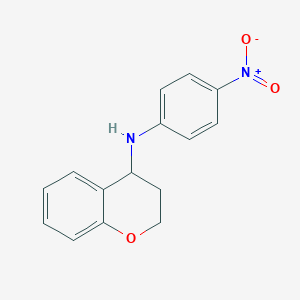

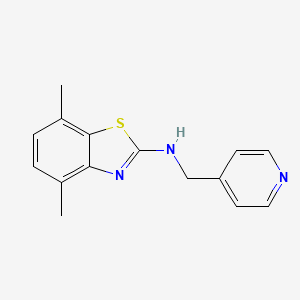

N-(4-Nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-amin

Übersicht

Beschreibung

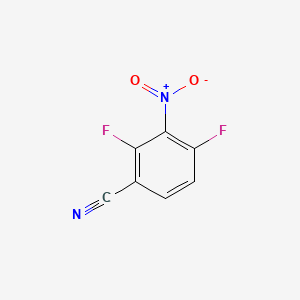

The compound is a derivative of 4-nitrophenol . 4-Nitrophenol is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring . It’s used in various applications, including as a pH indicator and as an intermediate in the synthesis of paracetamol .

Synthesis Analysis

While specific synthesis methods for “N-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-amine” are not available, similar compounds can be synthesized through various methods. For instance, 4-Nitrophenol can be prepared by nitration of phenol using dilute nitric acid at room temperature . Another study discusses the synthesis of N-substituted maleimides, which involves the condensation of p-fluoronitrobenzene with L-proline under aqueous-alcoholic basic conditions .Molecular Structure Analysis

The molecular structure of a similar compound, N-(4-nitrophenyl)-β-alanine, has been studied . It was found to crystallize in the P2(1)/c space group of the monoclinic system with four molecules per unit cell .Chemical Reactions Analysis

In a study, CoS nanoparticles were synthesized and used for the reduction of 4-nitrophenol (4-NP) via hydrogenation using sodium borohydride (NaBH4) as a reducing agent . Both the CoS nanoparticles successfully reduced 4-NP to 4-aminophenol (4-AP) in a short time .Physical And Chemical Properties Analysis

4-Nitrophenol appears as a white to light yellow crystalline solid . It has a molecular weight of 139.11 g/mol and a chemical formula of C6H5NO3 .Wissenschaftliche Forschungsanwendungen

Katalyse

„N-(4-Nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-amin“ kann als Katalysator oder Ligand für Übergangsmetallkatalysatoren in verschiedenen chemischen Transformationen dienen. Die Möglichkeit, seine elektronischen und sterischen Eigenschaften fein abzustimmen, könnte es für die Entwicklung spezifischer katalytischer Prozesse wertvoll machen .

Medizinische Chemie

Diese Verbindung könnte als Vorläufer oder Baustein in der medizinischen Chemie verwendet werden und zur Synthese komplexerer Moleküle mit potenziellen therapeutischen Anwendungen beitragen .

Polymersynthese

Es könnte an der Synthese von Polymeren beteiligt sein, wobei seine strukturellen Merkmale den Polymerisationsprozess und die Eigenschaften des resultierenden Materials beeinflussen könnten .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The field of chemistry continues to explore the properties and potential applications of nitrophenol derivatives. For instance, research is being conducted on the catalytic reduction of 4-nitrophenol by nanostructured materials as a benchmark reaction . This research could lead to the development of more efficient catalysts for various chemical reactions.

Eigenschaften

IUPAC Name |

N-(4-nitrophenyl)-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c18-17(19)12-7-5-11(6-8-12)16-14-9-10-20-15-4-2-1-3-13(14)15/h1-8,14,16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMKUJOXPCPBBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(1H-imidazol-1-yl)propyl)-6-chloro-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1420056.png)

![6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine](/img/structure/B1420067.png)

![((2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amine](/img/structure/B1420070.png)